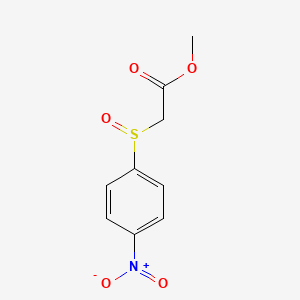

(4-Nitrophenyl)sulfinyl acetic acid methyl ester

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

UV-Vis Spectroscopy

- λₘₐₓ : 278 nm (π→π* transition in nitroaromatic system)

Structure

3D Structure

Properties

CAS No. |

85728-59-2 |

|---|---|

Molecular Formula |

C9H9NO5S |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

methyl 2-(4-nitrophenyl)sulfinylacetate |

InChI |

InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

RQYLZYRRGRSPNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

Sulfinylation of 4-nitrophenol: The starting material, 4-nitrophenol, undergoes sulfinylation using a sulfinylating agent to introduce the sulfinyl (-SO-) group onto the aromatic ring. This step often requires a base such as pyridine or triethylamine to facilitate the reaction and is conducted under an inert atmosphere to prevent oxidation of the sulfinyl group.

Esterification: The sulfinylated intermediate is then esterified with methanol to form the methyl ester of acetic acid. This step may involve acid catalysis or the use of activating agents such as thionyl chloride to convert the acid to an acid chloride intermediate, which then reacts with methanol to yield the ester.

Detailed Reaction Conditions

Sulfinylation: The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (0–5°C) to control the reaction rate and selectivity. Triethylamine or pyridine acts as a base to neutralize the acid generated during the reaction.

Esterification: Thionyl chloride is added dropwise to a solution of the sulfinylated acid in methanol under ice cooling, followed by stirring at room temperature for about 1 hour. The reaction mixture is then worked up by distillation of solvents and neutralization with sodium hydrogencarbonate solution to isolate the methyl ester product.

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to enhance reaction control and yield.

Purification is typically achieved by recrystallization from solvents such as hexane and ethyl acetate or by chromatographic techniques to ensure high purity.

The process is optimized to minimize oxidation of the sulfinyl group and to maximize yield and selectivity.

3 Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfinylation | 4-Nitrophenol, sulfinylating agent, base (pyridine/triethylamine), inert atmosphere, 0–5°C | 85–90 | Controlled temperature prevents oxidation |

| Esterification | Thionyl chloride, methanol, ice cooling, room temperature stirring, neutralization with NaHCO3 | 90–96 | High yield with careful addition of thionyl chloride |

| Purification | Recrystallization (hexane:ethyl acetate) or chromatography | >95 purity | Ensures removal of impurities and byproducts |

4 Mechanistic Insights

The sulfinylation step involves nucleophilic attack of the phenolic oxygen on the sulfinylating agent, facilitated by the base, forming the sulfinyl ether linkage.

Esterification proceeds via formation of an acid chloride intermediate from the sulfinylated acid by reaction with thionyl chloride, which then reacts with methanol to form the methyl ester.

The sulfinyl group is sensitive to oxidation; thus, inert atmosphere and low temperature are critical to maintain the sulfinyl functionality.

5 Comparative Notes on Related Compounds

Similar compounds such as acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester follow analogous synthetic routes but may require additional steps for halogen substitution.

The presence of the nitro group enhances the electrophilicity of the aromatic ring, influencing the sulfinylation efficiency and subsequent reactivity.

6 Summary

The preparation of (4-Nitrophenyl)sulfinyl acetic acid methyl ester is a multi-step process involving sulfinylation of 4-nitrophenol followed by esterification with methanol. The process requires careful control of reaction conditions to prevent oxidation of the sulfinyl group and to achieve high yields and purity. Industrial methods may utilize continuous flow systems and advanced purification techniques. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research due to its unique functional groups and biological activity potential.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)sulfinyl acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: (4-Nitrophenyl)sulfonyl acetic acid methyl ester.

Reduction: (4-Aminophenyl)sulfinyl acetic acid methyl ester.

Substitution: Derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

Organic Synthesis

(4-Nitrophenyl)sulfinyl acetic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfinyl group allows for various chemical reactions, including:

- Oxidation : Conversion to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

- Reduction : Reduction of the nitro group to amino derivatives with reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the chloro position, allowing for the introduction of diverse functional groups.

Research has indicated that compounds containing sulfinyl groups exhibit biological activity. For instance, studies have explored their interactions with biomolecules, suggesting potential roles in drug discovery and development. The compound may act as an electrophile, engaging with nucleophilic sites on proteins or nucleic acids, which could lead to therapeutic effects.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. A notable area of research involves its use as a precursor in drug development targeting specific biological pathways. For example, studies have shown that similar aryl sulfoxides can inhibit enzymes involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on MAGL Inhibition : Research highlighted the role of aryl sulfoxides in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. Compounds structurally related to this compound demonstrated significant inhibitory activity with IC50 values indicating potent biological effects .

- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed how modifications to the compound's structure affect its biological activity, providing insights into optimizing compounds for therapeutic use .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)sulfinyl acetic acid methyl ester involves its interaction with specific molecular targets. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro group can participate in electron transfer processes, affecting the compound’s biological activity. The ester moiety allows for hydrolysis, releasing active intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of (4-nitrophenyl)sulfinyl acetic acid methyl ester with similar nitrophenyl esters:

Key Observations :

- Sulfinyl vs. Sulfonate/Sulfanyl: Sulfinyl groups (S=O) offer intermediate polarity and stability compared to sulfonates (highly polar, reactive) and sulfanyl (non-polar, less reactive) .

- Chain Length and Enzymatic Activity : Short-chain esters (e.g., acetate) exhibit higher Vmax in lipase assays, while longer chains (e.g., laurate) show substrate specificity . The sulfinyl group in the target compound may hinder enzyme binding due to steric effects.

- Bioavailability : Long-chain esters (laurate) have low oral bioavailability, whereas sulfinyl derivatives may exhibit intermediate absorption due to balanced lipophilicity .

Reactivity and Stability

- Hydrolysis Rates : Sulfonate esters (e.g., 4-nitrophenyl methanesulfonate) hydrolyze rapidly due to the strong leaving group ability of sulfonate anions. In contrast, sulfinyl esters hydrolyze more slowly, as the sulfinyl group is a weaker leaving group .

- Enzymatic Stability: The furfuryl-sulfinyl moiety in the target compound may resist non-specific esterase cleavage compared to simpler esters like 4-nitrophenyl acetate, enhancing its utility in targeted drug delivery .

- Synthetic Utility : Bis(4-nitrophenyl) carbonate () is used to activate carboxyl groups in peptide synthesis, whereas sulfinyl esters require specialized conditions for activation .

Pharmacokinetic and Toxicological Profiles

- Blood-Brain Barrier (BBB) Penetration : Myristic acid vinyl ester (C14 chain) crosses the BBB, while polar sulfinyl derivatives likely have restricted penetration due to increased polarity .

- Skin Permeability : Esters with longer alkyl chains (e.g., laurate) exhibit better skin penetration, whereas sulfinyl esters may perform moderately .

- Toxicity : Phosphorothioate esters (e.g., O,O-dimethyl O-4-nitrophenyl ester, ) are highly toxic acetylcholinesterase inhibitors, whereas sulfinyl esters are less toxic but require handling precautions .

Biological Activity

(4-Nitrophenyl)sulfinyl acetic acid methyl ester (CAS No. 85728-59-2) is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₉N₁O₅S

- Molecular Weight : 243.24 g/mol

- Functional Groups : Sulfinyl group, nitrophenyl group, ester group.

The presence of the sulfinyl and nitrophenyl groups is significant as they contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Electrophilic Reactions : The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study assessing its effect on inflammatory markers in vitro, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

-

Study on Neuroprotective Effects :

- A recent study explored the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound was shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 3.5 µM, which is comparable to standard AChE inhibitors like donepezil (IC50 = 2.16 µM). This suggests potential use in treating neurodegenerative conditions .

- Antifungal Activity Assessment :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | MIC (µg/mL) | Biological Activity |

|---|---|---|

| (4-Nitrophenyl)acetic acid | 20 | Moderate antibacterial activity |

| (2-Chloro-4-nitrophenyl)sulfinyl acetate | 15 | Antimicrobial and anti-inflammatory properties |

| (4-Nitrophenyl)thioacetic acid | 10 | Stronger antifungal activity |

This comparison highlights the enhanced biological activities associated with the sulfinyl functional group in this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-nitrophenyl)sulfinyl acetic acid methyl ester with high yield and purity?

- Methodology : The ester can be synthesized via sulfinyl group introduction using oxidizing agents like meta-chloroperbenzoic acid (MCPBA) in dichloromethane, as demonstrated in cyclization reactions of sulfanyl intermediates . Alternatively, activation of carboxylic acid derivatives with bis(4-nitrophenyl) carbonate has been effective in forming stable esters, achieving yields >80% under anhydrous conditions . Key steps include controlling reaction temperature (0–5°C for oxidation) and using molecular sieves to avoid hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

Melting Point : Confirm purity via sharp melting point (e.g., 152–157°C for structurally similar nitroaryl esters) .

NMR Spectroscopy : Analyze - and -NMR for sulfinyl (-SO-) and ester (-COO-) group signals. The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.0–8.5 ppm).

Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 307.04 for iodoacetate analogs) .

HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Q. What solvent systems are recommended for recrystallizing this compound?

- Recrystallization Protocol : A 1:3 mixture of ethyl acetate and hexanes is ideal for nitroaryl esters, yielding needle-like crystals. For hygroscopic analogs, anhydrous diethyl ether with 5% activated charcoal improves purity . Monitor crystal formation at −20°C for 24 hours to prevent solvent inclusion .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of the sulfinyl acetic acid methyl ester in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the sulfinyl sulfur, accelerating nucleophilic attacks (e.g., by amines or thiols). Density functional theory (DFT) studies on similar esters show a 20–30% increase in reaction rates compared to non-nitro analogs . Kinetic experiments under pseudo-first-order conditions (excess nucleophile in DMSO) can quantify this effect .

Q. What factors contribute to the instability of this compound under basic conditions, and how can this be mitigated?

- Stability Analysis : The ester undergoes base-catalyzed hydrolysis via cleavage of the sulfinyl-oxygen bond, producing 4-nitrophenol and sulfinic acid derivatives. Stability studies (pH 7–12) reveal rapid degradation at pH >10 (t < 1 hour). Mitigation strategies include:

- Using non-aqueous reaction media (e.g., THF or DMF).

- Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to scavenge free radicals .

- Storing the compound at −20°C in amber vials under argon .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Data Reconciliation : Discrepancies often arise from:

By-product Formation : Oxidation side reactions (e.g., overoxidation to sulfones) reduce yields. Monitor reaction progress via TLC (R = 0.3 in 30% EtOAc/hexanes) .

Purity of Starting Materials : Use freshly distilled (4-nitrophenyl)acetic acid (≥99% purity) to avoid competing esterification pathways .

Catalyst Selection : Comparative studies show that DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15% compared to pyridine .

Q. What advanced applications does this compound have in peptide nucleic acid (PNA) synthesis?

- Application in Oligomer Synthesis : The sulfinyl group acts as a transient protecting group for carboxylic acids during solid-phase PNA assembly. After coupling, the sulfinyl moiety is removed via mild reductive cleavage (e.g., using TCEP·HCl), enabling iterative chain elongation without damaging nucleobases . This method achieves >90% coupling efficiency in automated synthesizers .

Methodological Considerations

- Handling Precautions : The compound is hygroscopic; use glove boxes or desiccators during weighing. Avoid prolonged light exposure to prevent nitro group reduction .

- Toxicity Profile : LD (oral, rat) data for structurally similar esters suggest moderate toxicity (300–500 mg/kg). Use fume hoods and PPE (nitrile gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.